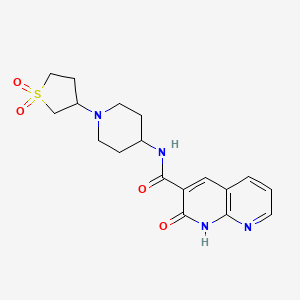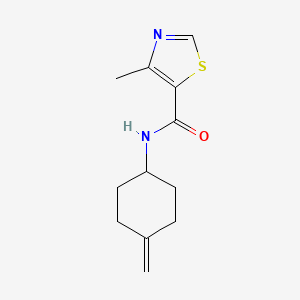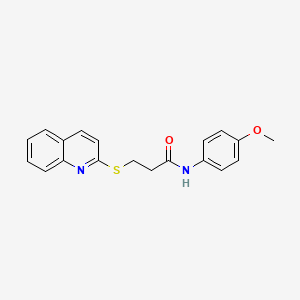![molecular formula C21H18N2O2S B2836883 N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-3-methoxybenzamide CAS No. 865545-42-2](/img/structure/B2836883.png)
N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-3-methoxybenzamide” is a compound that contains a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring . The compound also contains an amide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiazole ring and the amide group. The benzothiazole ring is aromatic, which means it is stable and can participate in pi stacking interactions. The amide group can participate in hydrogen bonding due to the presence of the carbonyl oxygen and the amide nitrogen .Chemical Reactions Analysis
Benzothiazoles and their derivatives have been found to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions at the benzene ring . The amide group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the benzothiazole ring would likely make the compound relatively stable and resistant to oxidation. The amide group could allow the compound to participate in hydrogen bonding, which could influence its solubility in different solvents .科学的研究の応用
Antimicrobial Activity
Research into benzothiazole derivatives, including compounds structurally related to N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-3-methoxybenzamide, has demonstrated their potential as antimicrobial agents. Patel et al. (2011) synthesized 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their amide derivatives, revealing variable and modest activity against bacteria and fungi, showcasing the antimicrobial potential of benzothiazole derivatives (Patel, Agravat, & Shaikh, 2011). Additionally, Desai et al. (2013) focused on the synthesis and antimicrobial screening of thiazole ring-incorporating benzamide derivatives, finding them effective against various bacterial and fungal infections, indicating their utility in treating microbial diseases (Desai, Rajpara, & Joshi, 2013).
Anticancer Activity
The benzothiazole moiety is a focus in anticancer drug design due to its promising cytotoxic activity against cancer cell lines. Havrylyuk et al. (2010) reported the synthesis of novel 4-thiazolidinones with a benzothiazole moiety, which showed significant anticancer activity in vitro. This study highlights the potential of benzothiazole derivatives in anticancer therapy (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
Photodynamic Therapy and Optical Studies
Prabukanthan et al. (2020) synthesized a heterocyclic compound, N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide (N2BT2MBA), and conducted a comprehensive study on its crystal structure, optical properties, thermal stability, and biological activities, including antibacterial and antifungal activities. The compound also demonstrated significant second harmonic generation efficiency, indicating its potential in nonlinear optical applications and photodynamic therapy (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020).
Material Science and Catalysis
Ghorbanloo and Alamooti (2017) explored the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, creating an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This research demonstrates the utility of benzothiazole derivatives in material science and catalytic processes (Ghorbanloo & Alamooti, 2017).
作用機序
The mechanism of action of this compound would depend on its intended use. Benzothiazoles and their derivatives have been found to have various biological activities, such as antimicrobial, anticancer, and anti-inflammatory activities . The specific mechanism of action would depend on the target of the compound.
特性
IUPAC Name |
N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-3-23-18-12-11-14-7-4-5-10-17(14)19(18)26-21(23)22-20(24)15-8-6-9-16(13-15)25-2/h4-13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAWXVGYYPODNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylcyclohexyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2836801.png)

![4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.4]non-3-ene-2,2-dione](/img/structure/B2836804.png)

![Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2836810.png)
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2836811.png)




![N-(4-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2836821.png)

![4-[6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2836823.png)
